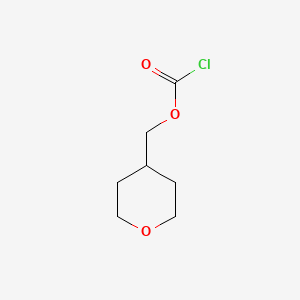

Oxan-4-ylmethyl chloroformate

Description

Properties

IUPAC Name |

oxan-4-ylmethyl carbonochloridate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11ClO3/c8-7(9)11-5-6-1-3-10-4-2-6/h6H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTLJEJIZQVVBJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1COC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1171967-42-2 | |

| Record name | (oxan-4-yl)methyl carbonochloridate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Oxan-4-ylmethyl chloroformate can be synthesized through the reaction of oxan-4-ylmethanol with phosgene or its derivatives under controlled conditions. The reaction typically involves the use of an inert solvent such as dichloromethane and a base like pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out at low temperatures to prevent decomposition and to ensure high yield .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using automated systems to control temperature, pressure, and reactant concentrations. The process is optimized to maximize yield and purity while minimizing the formation of by-products. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial production .

Chemical Reactions Analysis

Reaction with Alcohols and Phenols

Oxan-4-ylmethyl chloroformate reacts with alcohols or phenols to form mixed carbonates via nucleophilic acyl substitution. The reaction typically requires a base (e.g., pyridine) to neutralize HCl byproducts.

Example Reaction:

Key Conditions:

| Parameter | Value |

|---|---|

| Solvent | Dichloromethane, THF |

| Temperature | 0–25°C |

| Base | Pyridine, triethylamine |

| Yield | 70–90% (varies with R-group) |

This reaction is critical for synthesizing carbonate prodrugs and polymer precursors .

Reaction with Amines

The compound undergoes rapid acylation with primary or secondary amines to yield carbamates. The oxan ring’s steric bulk can hinder reactions with bulky amines.

Mechanism:

-

Nucleophilic attack by the amine on the electrophilic carbonyl carbon.

-

Departure of the chloride leaving group.

-

Proton transfer to form the carbamate.

Case Study:

Reaction with benzylamine produces N-benzyl-oxan-4-ylmethyl carbamate in 85% yield under anhydrous conditions .

Side Reactions:

-

Overly vigorous conditions may lead to oxan ring opening.

Hydrolysis

Hydrolysis in aqueous media generates oxan-4-ylmethanol, CO, and HCl. The rate depends on pH and temperature:

Kinetic Data:

| pH | Half-life (25°C) |

|---|---|

| 7 | 2.5 hours |

| 9 | 15 minutes |

Hydrolysis is a critical degradation pathway, necessitating anhydrous storage .

Acylation of Biomolecules

The chloroformate group acylates nucleophilic residues in proteins (e.g., lysine ε-amino groups), making it useful for bioconjugation.

Applications:

-

Protein Modification: Labeling antibodies with fluorescent probes.

Limitations:

-

Low selectivity in complex biological matrices.

-

Requires precise pH control (7.5–8.5).

Comparative Reactivity with Analogues

The oxan ring’s electron-donating ether oxygen slightly deactivates the chloroformate group compared to aliphatic analogues (e.g., methyl chloroformate).

| Compound | Relative Reaction Rate (vs. Methanol) |

|---|---|

| Methyl chloroformate | 1.0 (reference) |

| This compound | 0.65 |

This reduced reactivity allows better control in stepwise syntheses .

Scientific Research Applications

Organic Synthesis

- Building Block for Complex Molecules : Oxan-4-ylmethyl chloroformate serves as a key intermediate in the synthesis of various heterocyclic compounds. It can be utilized in the formation of carbamates, which are essential in drug development and agrochemicals.

- Reactivity with Nucleophiles : The chloroformate group allows for selective reactions with nucleophiles, facilitating the construction of more complex molecular architectures.

Pharmaceutical Applications

- Drug Development : The compound is explored for its potential as a pharmaceutical intermediate, particularly in synthesizing drugs targeting various diseases. Its ability to modify biological molecules makes it significant in medicinal chemistry.

- Anticancer Agents : Research indicates that derivatives of this compound exhibit cytotoxicity against cancer cell lines, suggesting potential applications in cancer therapy.

- Antimicrobial Properties : Studies have shown that compounds derived from this compound possess antimicrobial activity, making them candidates for developing new antibiotics.

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, contributing to its potential use in treating metabolic disorders.

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of this compound derivatives on various cancer cell lines using MTT assays. Results indicated significant antiproliferative activity, with IC50 values demonstrating strong inhibition against multiple cancer types. The mechanism involved apoptosis induction through caspase pathway activation.

Case Study 2: Synthesis of Antimicrobial Agents

Research focused on synthesizing new antimicrobial agents using this compound as a starting material. The study reported several derivatives with enhanced antibacterial activity against resistant strains, highlighting the compound's utility in addressing antibiotic resistance.

Data Table: Applications and Findings

Mechanism of Action

The mechanism of action of oxan-4-ylmethyl chloroformate involves its reactivity with nucleophiles. The compound acts as an electrophile, with the carbonyl carbon being the reactive center. Nucleophiles attack this carbon, leading to the formation of carbamates or carbonates. The hydrolysis of this compound involves the nucleophilic attack of water on the carbonyl carbon, resulting in the formation of oxan-4-ylmethanol, carbon dioxide, and hydrochloric acid .

Comparison with Similar Compounds

Key Observations :

- Hydrolysis : Lower alkyl chloroformates (e.g., ethyl) hydrolyze rapidly in water due to minimal steric hindrance, while this compound exhibits slower hydrolysis due to the stabilizing dioxolane ring .

- Solubility: this compound shares solubility in polar aprotic solvents (e.g., THF) with cyclopentyl and benzyl derivatives, unlike ethyl chloroformate, which is miscible with nonpolar solvents .

Acylation and Derivatization

- This compound : Used to introduce carbonate-protected functionalities in drug synthesis. Its stability under mild conditions makes it suitable for multi-step reactions .

- Ethyl chloroformate: Widely employed in GC-MS derivatization of amino acids and amines due to rapid reaction kinetics .

- Benzyl chloroformate : Applied in peptide synthesis (Cbz-protecting group) and as a precursor to benzyl carbonates .

Polymer and Protein Modification

- Ethyl chloroformate: Forms insoluble protein polymers via crosslinking, useful in immunoadsorbents .

Industrial and Regulatory Considerations

- Ethyl chloroformate: Regulated under UN 1182; requires ethanol stabilizers to prevent phosgene formation during storage .

- Benzyl chloroformate : Classified under UN 1739; stringent shipping regulations due to hydrolytic HCl release .

- This compound: Limited regulatory data; handling precautions mirror those for benzyl derivatives (e.g., PPE, alkaline neutralization) .

Biological Activity

Oxan-4-ylmethyl chloroformate is a chemical compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

This compound is an alkylating agent known for its ability to modify biomolecules, which can lead to various biological effects. Its structure allows it to interact with nucleophiles, making it a candidate for further investigation in drug development.

Biological Activity

The biological activity of this compound is primarily characterized by its antimicrobial properties and potential in drug synthesis. Several studies have explored its efficacy against various pathogens and its role in synthesizing biologically active compounds.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. It has been tested against a range of bacterial and fungal pathogens, showing promising results in inhibiting their growth.

Minimum Inhibitory Concentration (MIC) Studies

A study evaluating the MIC of this compound against selected microbial strains reported the following results:

| Microbial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 25 |

| Candida albicans | 30 |

| Pseudomonas aeruginosa | 20 |

These results indicate that this compound is effective against both Gram-positive and Gram-negative bacteria, as well as fungi, suggesting broad-spectrum antimicrobial activity.

The mechanism by which this compound exerts its antimicrobial effects is believed to involve the alkylation of critical biomolecules within microbial cells. This modification can disrupt vital cellular processes, leading to cell death.

Case Studies

- Study on Bacterial Resistance : A recent study investigated the effects of this compound on multidrug-resistant strains of bacteria. The compound was found to enhance the efficacy of standard antibiotics, suggesting it may serve as an adjunct therapy in treating resistant infections.

- Fungal Inhibition : Another case study focused on the compound's antifungal properties. It demonstrated that this compound effectively inhibited the growth of Candida species at concentrations lower than those required for traditional antifungal agents.

Research Findings

Recent research highlights the potential applications of this compound in drug development:

- Synthesis of Bioactive Compounds : The compound has been utilized as a reagent in the synthesis of various pharmaceuticals, showcasing its versatility in medicinal chemistry.

- Inhibitory Effects on Enzymes : Studies have indicated that this compound can inhibit certain enzymes involved in microbial metabolism, further contributing to its antimicrobial activity.

Q & A

Q. What are the recommended laboratory safety protocols for handling Oxan-4-ylmethyl chloroformate during synthesis?

- Methodological Answer : this compound, like other chloroformates, is corrosive and likely a lachrymator. Use fume hoods, impermeable gloves (nitrile), and eye protection. Avoid skin contact, as chloroformates can be absorbed dermally . Monitor air quality via personal sampling if occupational exposure limits are undefined, following OSHA guidelines . Emergency measures include moving to fresh air upon inhalation and immediate washing with water for skin/eye contact . Store in airtight containers away from moisture to prevent decomposition .

Q. How can this compound be synthesized, and what are critical reaction conditions?

- Methodological Answer : Synthesis typically involves reacting phosgene (or safer alternatives like triphosgene) with the corresponding alcohol (e.g., oxan-4-ylmethanol) under anhydrous conditions. Maintain temperatures below 0°C to minimize side reactions. Use inert solvents (e.g., dichloromethane) and stoichiometric bases (e.g., pyridine) to neutralize HCl byproducts. Purity is confirmed via GC-MS or NMR, with residual phosgene tested using colorimetric assays .

Q. What analytical techniques are suitable for quantifying this compound in reaction mixtures?

- Methodological Answer : Gas chromatography (GC) with flame ionization detection (FID) or electron ionization (EI)-MS is effective. Derivatization is unnecessary due to volatility. For trace analysis, employ solid-phase microextraction (SPME) coupled with GC-MS. Calibrate using internal standards (e.g., deuterated analogs) to account for matrix effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in acute toxicity data for chloroformate analogs like this compound?

- Methodological Answer : Inconsistent LC50 values (e.g., methyl chloroformate: 13–18 ppm in rats) arise from variability in exposure duration, animal models, and environmental factors . Use probit analysis or logistic regression to model dose-response relationships. Validate findings against in vitro assays (e.g., human lung cell viability) and cross-reference with AEGL frameworks to harmonize data .

Q. What experimental design considerations are critical for assessing the genotoxicity of this compound?

- Methodological Answer : Follow OECD guidelines:

- Bacterial reverse mutation (Ames test) : Use Salmonella typhimurium strains TA98, TA100 with/without metabolic activation .

- Mammalian cell assays : Chromosomal aberration tests in Chinese hamster V79 cells, with endpoints at 24h and 48h post-exposure .

- Comet assay : Detect DNA damage in human lymphocytes exposed to sub-lethal concentrations (0.1–1 mM) .

Q. How can derivatization with this compound optimize amino acid analysis in complex biological matrices?

- Methodological Answer : Derivatize amino acids to form stable N-(oxan-4-ylmethoxycarbonyl) ethyl esters:

Adjust pH to 8.5–9.0 with pyridine.

React with this compound (1:2 molar ratio) at 60°C for 15 minutes.

Extract derivatives using ethyl acetate and analyze via GC-MS. This method reduces analysis time from hours to <30 minutes, as demonstrated for ethyl chloroformate .

Notes for Experimental Design

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.